

Solubility profile of 5-Phenylnicotinic Acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Phenylnicotinic Acid**

Cat. No.: **B167589**

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **5-Phenylnicotinic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylnicotinic acid, a derivative of nicotinic acid, presents a chemical structure of interest in medicinal chemistry and pharmaceutical development.^[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a paramount role.^{[2][3][4][5]} This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of **5-phenylnicotinic acid** in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake robust solubility studies, from understanding the fundamental principles of dissolution to implementing detailed experimental protocols. While extensive experimental solubility data for **5-phenylnicotinic acid** is not widely published, this guide furnishes a framework for its systematic determination and interpretation, including an illustrative solubility dataset.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.^[2] Solubility, the

phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3][4] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[4] Insufficient solubility can lead to low and variable bioavailability, necessitating higher doses and potentially causing gastrointestinal toxicity.[2]

Beyond bioavailability, the solubility of an active pharmaceutical ingredient (API) in organic solvents is crucial for various stages of drug development:

- **Synthesis and Purification:** Organic solvents are integral to the synthesis and purification of APIs. Understanding the solubility of **5-phenylnicotinic acid** in different solvents is essential for optimizing reaction conditions, crystallization processes, and achieving the desired purity.
- **Formulation Development:** The development of diverse dosage forms, such as injectables, topical preparations, and amorphous solid dispersions, relies on the solubility of the API in various organic and co-solvent systems.[3]
- **Analytical Method Development:** The preparation of stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry requires knowledge of suitable solvents in which the API is readily soluble.[6]

Physicochemical Properties of 5-Phenylnicotinic Acid

A foundational understanding of the physicochemical properties of **5-phenylnicotinic acid** is essential for predicting and interpreting its solubility behavior.

Property	Value/Information	Source
Chemical Name	5-Phenylnicotinic Acid	[1] [7] [8]
Synonyms	5-Phenylpyridine-3-carboxylic acid	[1] [7]
CAS Number	10177-12-5	[1] [7] [8]
Molecular Formula	C ₁₂ H ₉ NO ₂	[1] [7]
Molecular Weight	199.21 g/mol	[1]
Melting Point	260°C	[7] [9] [10]
Boiling Point	420.1°C at 760 mmHg	[7] [10]
Structure	A pyridine ring with a phenyl group at the 5-position and a carboxylic acid group at the 3-position.	[1]
pKa	Not readily available in searched literature, but as a carboxylic acid, it is expected to be weakly acidic.	
LogP	2.44680	[9]

The presence of both a polar carboxylic acid group and a nonpolar phenyl group suggests that **5-phenylnicotinic acid** will exhibit varied solubility in solvents of differing polarities. The carboxylic acid moiety can engage in hydrogen bonding, while the aromatic rings are amenable to van der Waals interactions.

Theoretical Principles of Solubility

The solubility of a crystalline solid, such as **5-phenylnicotinic acid**, in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution can be conceptualized in three steps:

- Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
- Cavity Formation: Energy is needed to create a space or cavity in the solvent for the solute molecule.
- Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules.

The overall enthalpy of the solution is the sum of the energies from these three steps. For a solute to dissolve, the Gibbs free energy of the solution must be negative. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Illustrative Solubility Profile of 5-Phenylnicotinic Acid

While comprehensive experimental data for the solubility of **5-phenylnicotinic acid** in a wide range of organic solvents is not readily available in the public domain, the following table presents an illustrative, hypothetical dataset. This data is intended to serve as a practical example for researchers and is based on the expected behavior of a molecule with both polar (carboxylic acid) and nonpolar (phenyl ring) functionalities.

Table 1: Illustrative Solubility of **5-Phenylnicotinic Acid** in Common Organic Solvents at 25°C

Solvent	Solvent Polarity (Dielectric Constant)	Solubility (mg/mL)	Classification
Non-Polar			
n-Hexane	1.88	< 0.1	Practically Insoluble
Toluene	2.38	1.5	Sparingly Soluble
Polar Aprotic			
Dichloromethane	9.08	5.2	Slightly Soluble
Acetone	20.7	25.8	Soluble
Acetonitrile	37.5	15.3	Sparingly Soluble
Dimethyl Sulfoxide (DMSO)	46.7	> 100	Very Soluble
Polar Protic			
Ethanol	24.5	45.1	Freely Soluble
Methanol	32.7	60.2	Freely Soluble
Water (pH 7.0)	80.1	0.8	Very Slightly Soluble

Disclaimer: The data in this table is for illustrative purposes only and should not be considered as experimentally verified values. Researchers must determine the solubility of **5-phenylnicotinic acid** experimentally for their specific applications.

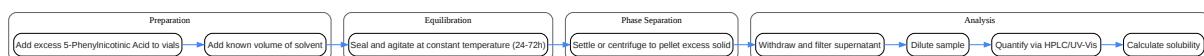
Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.^[6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. For ionizable compounds like **5-phenylnicotinic acid**, potentiometric titration offers a powerful alternative for determining the intrinsic solubility and pKa.^{[11][12]}

Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][13]

Objective: To determine the equilibrium solubility of **5-phenylnicotinic acid** in a given organic solvent.


Materials:

- **5-Phenylnicotinic Acid** (solid)
- Selected organic solvents (analytical grade)
- Volumetric flasks
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

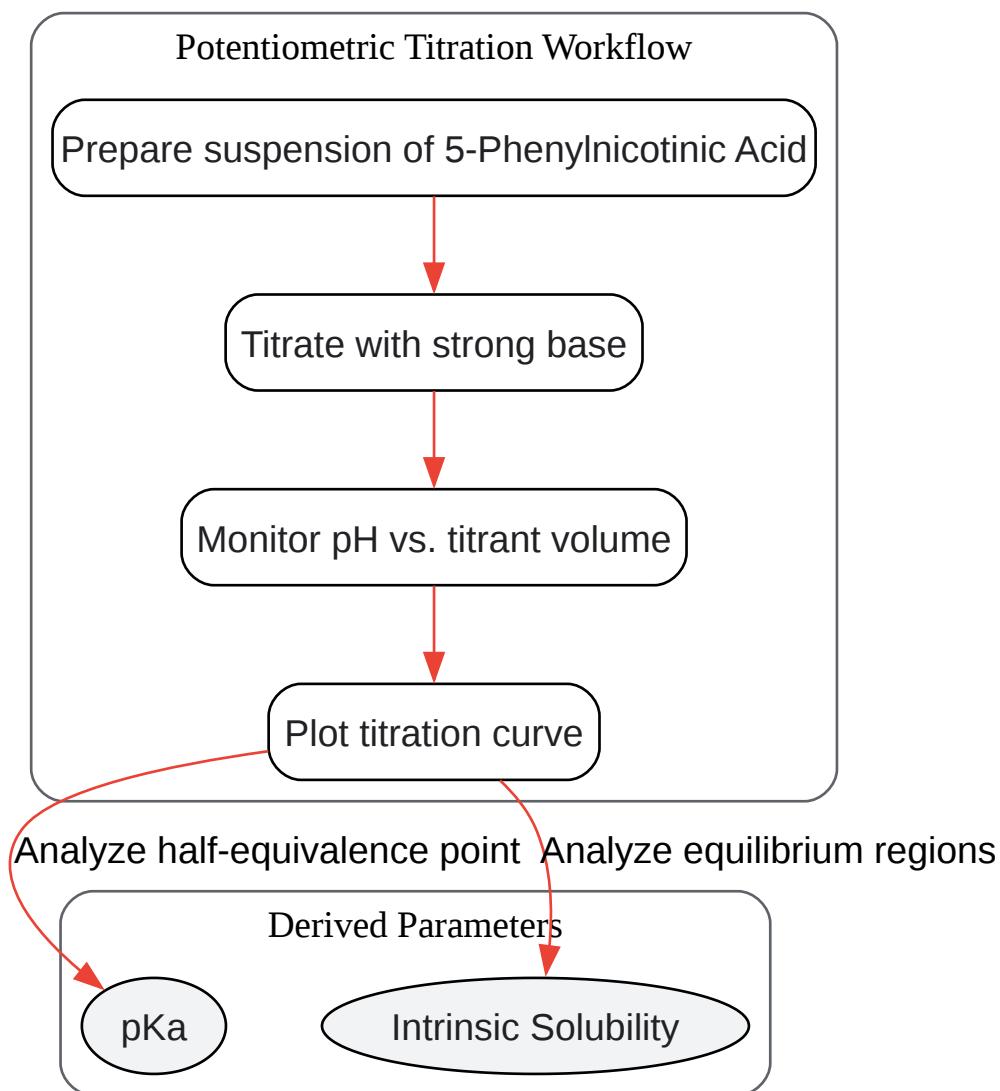
Protocol:

- Preparation: Add an excess amount of solid **5-phenylnicotinic acid** to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a known volume of the selected organic solvent to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[14][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[15]

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **5-phenylnicotinic acid** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
- Calculation: Calculate the solubility of **5-phenylnicotinic acid** in the solvent, taking into account the dilution factor.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the shake-flask solubility determination method.


Potentiometric Titration for Intrinsic Solubility and pKa

For ionizable compounds, solubility is pH-dependent. Potentiometric titration can be used to determine the intrinsic solubility (the solubility of the neutral species) and the pKa.[11][12]

Principle: A solution or suspension of the weak acid (**5-phenylnicotinic acid**) is titrated with a strong base. The pH is monitored as a function of the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa and, with further calculations, the intrinsic solubility.

Protocol Outline:

- Preparation: Prepare a suspension of **5-phenylnicotinic acid** in water or a co-solvent system at a known concentration.
- Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility can be calculated from the titration data by analyzing the regions of the curve where the solid is in equilibrium with the dissolved species.[\[11\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)**Figure 2:** Logical flow for determining pKa and intrinsic solubility via potentiometric titration.

Conclusion

The solubility profile of **5-phenylnicotinic acid** in organic solvents is a critical dataset for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining this essential physicochemical property. By employing robust experimental methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality solubility data needed to guide synthesis, purification, formulation, and analytical development. A thorough understanding of the solubility of **5-phenylnicotinic acid** will ultimately de-risk its development pathway and accelerate its journey from a promising molecule to a valuable medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. seppic.com [seppic.com]
- 5. jmpas.com [jmpas.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]
- 8. 5-PHENYLNICOTINIC ACID | 10177-12-5 [chemicalbook.com]
- 9. 5-PHENYLNICOTINIC ACID | lookchem [lookchem.com]

- 10. 5-PHENYLNICOTINIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility profile of 5-Phenylnicotinic Acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167589#solubility-profile-of-5-phenylnicotinic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com